3,4,5-triethoxy-N,N-di(propan-2-yl)benzamide
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Overview
Description
3,4,5-triethoxy-N,N-di(propan-2-yl)benzamide: is an organic compound with a complex structure that includes three ethoxy groups attached to a benzene ring and a di(propan-2-yl)amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N,N-di(propan-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-triethoxybenzoic acid.
Amidation Reaction: The carboxylic acid group of 3,4,5-triethoxybenzoic acid is converted to an amide group using di(propan-2-yl)amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of 3,4,5-triethoxybenzoic acid.
Reduction: Formation of 3,4,5-triethoxy-N,N-di(propan-2-yl)amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3,4,5-triethoxy-N,N-di(propan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N,N-di(propan-2-yl)benzamide involves its interaction with specific molecular targets. The ethoxy groups and the amide moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxy-N,N-di(propan-2-yl)benzamide: Similar structure but with methoxy groups instead of ethoxy groups.
3,4,5-triethoxy-N-(4-morpholinyl)benzamide: Contains a morpholine ring instead of di(propan-2-yl)amide.
Uniqueness
3,4,5-triethoxy-N,N-di(propan-2-yl)benzamide is unique due to its specific substitution pattern and the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The di(propan-2-yl)amide group also contributes to its distinct properties compared to similar compounds.
Properties
Molecular Formula |
C19H31NO4 |
---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
3,4,5-triethoxy-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C19H31NO4/c1-8-22-16-11-15(19(21)20(13(4)5)14(6)7)12-17(23-9-2)18(16)24-10-3/h11-14H,8-10H2,1-7H3 |
InChI Key |
XPIWUZHWQLAWDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N(C(C)C)C(C)C |
Origin of Product |
United States |
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